molecular formula C21H18N4O4S B2733132 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955699-95-3

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2733132
CAS RN: 955699-95-3
M. Wt: 422.46
InChI Key: XXGCOLQNTZKQOK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, a carboxamide, a pyridin-2-ylmethyl, and a 5,6-dihydro-4H-cyclopenta[d]thiazole. These functional groups suggest that the compound could have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of more complex molecules or as a building block in organic synthesis .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present in its structure. For instance, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The benzo[d][1,3]dioxole group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(2H-1,3-benzodioxole-5-amido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide”:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure, which includes a benzodioxole moiety, is known for its antimicrobial properties. Research indicates that derivatives of benzodioxole exhibit strong antibacterial and antifungal activities . This makes the compound a promising candidate for developing new antibiotics and antifungal medications, especially in the face of rising antibiotic resistance.

Anticancer Properties

The compound’s unique structure, combining benzodioxole and thiazole rings, suggests potential anticancer activity. Compounds with similar structures have been studied for their ability to inhibit cancer cell growth and induce apoptosis in cancer cells . This compound could be explored further for its efficacy against various cancer cell lines, potentially leading to new cancer therapies.

Neuroprotective Effects

Benzodioxole derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to interact with neural pathways and protect neurons from oxidative stress and apoptosis could make it a valuable candidate for developing treatments for these conditions.

Anti-inflammatory Applications

The compound’s structure suggests it may possess anti-inflammatory properties. Benzodioxole derivatives have been shown to inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines . This makes the compound a potential candidate for developing new anti-inflammatory drugs to treat conditions such as arthritis and inflammatory bowel disease.

Antioxidant Activity

Research has shown that compounds containing benzodioxole moieties exhibit significant antioxidant activity . This compound could be studied for its ability to neutralize free radicals and protect cells from oxidative damage, which is implicated in aging and various chronic diseases.

Enzyme Inhibition

The compound’s thiazole ring suggests it may act as an enzyme inhibitor. Thiazole derivatives are known to inhibit various enzymes, including those involved in metabolic pathways and disease processes . This property could be harnessed to develop inhibitors for specific enzymes, potentially leading to new treatments for metabolic disorders and other diseases.

Metal-Organic Frameworks (MOFs)

The compound can be used in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity . MOFs have applications in gas storage, catalysis, and drug delivery. The incorporation of this compound into MOFs could enhance their properties and expand their potential applications.

Photodynamic Therapy

The compound’s structure suggests it may be useful in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells . Benzodioxole derivatives have been studied for their ability to generate reactive oxygen species upon light activation, making them suitable for PDT. This compound could be explored for its effectiveness in this therapeutic modality.

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properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-19(12-4-6-15-16(9-12)29-11-28-15)25-21-24-18-14(5-7-17(18)30-21)20(27)23-10-13-3-1-2-8-22-13/h1-4,6,8-9,14H,5,7,10-11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGCOLQNTZKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC=CC=N3)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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